Cas no 1804406-45-8 (Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate)

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate
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- インチ: 1S/C13H14BrNO3/c1-3-18-13(16)6-9-4-10(7-14)11(8-15)12(5-9)17-2/h4-5H,3,6-7H2,1-2H3
- InChIKey: KHVRGTYHTXYVHL-UHFFFAOYSA-N
- SMILES: BrCC1=C(C#N)C(=CC(=C1)CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 325
- XLogP3: 2.3
- トポロジー分子極性表面積: 59.3
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020539-1g |
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |
1804406-45-8 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015020539-500mg |
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |
1804406-45-8 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015020539-250mg |
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |
1804406-45-8 | 97% | 250mg |
484.80 USD | 2021-06-18 |
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetateに関する追加情報
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate (CAS No. 1804406-45-8): An Overview of Its Properties and Applications
Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate (CAS No. 1804406-45-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromomethyl group, a cyano group, and a methoxy substituent, which collectively contribute to its diverse chemical properties and potential applications.
The bromomethyl group in Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate is a key functional group that can participate in various chemical reactions, such as nucleophilic substitution and radical reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly those with biological activity. The cyano group, on the other hand, is known for its electron-withdrawing properties and can influence the electronic distribution within the molecule, affecting its reactivity and stability.
The presence of the methoxy substituent in the molecule adds further complexity and functionality. Methoxy groups are often used to modulate the lipophilicity and solubility of organic compounds, which are crucial factors in drug design and development. In the context of Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate, this substituent may enhance the compound's ability to cross biological membranes, thereby improving its bioavailability and pharmacokinetic properties.
Recent studies have explored the potential of Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate as a building block for the synthesis of novel pharmaceutical agents. For instance, researchers have utilized this compound to develop new inhibitors of specific enzymes involved in various disease pathways. One notable example is its use in the synthesis of inhibitors targeting protein kinases, which are key regulators of cellular signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders.
In addition to its role in drug discovery, Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate has also been investigated for its potential as a ligand in metal coordination chemistry. The bromomethyl group can serve as a coordinating site for metal ions, allowing for the formation of stable metal complexes with unique electronic and magnetic properties. These complexes have potential applications in catalysis, materials science, and even in the development of new imaging agents for medical diagnostics.
The synthesis of Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the bromomethyl group, followed by cyanoation and methylation steps to complete the desired structure. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches, such as catalytic processes and microwave-assisted synthesis.
The physical properties of Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate are also noteworthy. It is generally a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. These properties make it suitable for use in various chemical reactions and analytical techniques.
In terms of safety and handling, while Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate is not classified as a hazardous material under current regulations, it should be handled with appropriate precautions due to its reactivity and potential for forming unstable intermediates during synthesis. Proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks.
Overall, Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate (CAS No. 1804406-45-8) represents an important molecule with a wide range of applications in both academic research and industrial settings. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery, materials science, and other advanced fields. As research continues to advance, it is likely that new uses and applications for this compound will be discovered, further solidifying its importance in the chemical sciences.
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